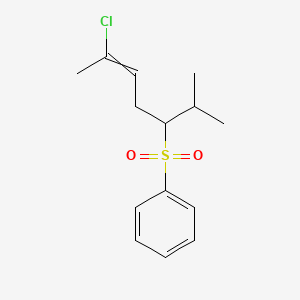
(6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a sulfonyl group, a chlorine atom, and a methylheptene chain, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:
Chlorination: Introduction of the chlorine atom to the benzene ring using reagents like chlorine gas or thionyl chloride.
Sulfonylation: Addition of the sulfonyl group through reactions with sulfonyl chlorides or sulfonic acids under acidic conditions.
Alkylation: Attachment of the methylheptene chain via Friedel-Crafts alkylation using alkyl halides and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or hydroxyl groups, using reagents like sodium amide or sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Sodium amide, sodium hydroxide, elevated temperatures.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-2-methylhept-5-ene-3-sulfonyl)toluene
- (6-Chloro-2-methylhept-5-ene-3-sulfonyl)phenol
- (6-Chloro-2-methylhept-5-ene-3-sulfonyl)aniline
Uniqueness
(6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it a valuable compound for targeted research and industrial use.
Properties
CAS No. |
62692-35-7 |
|---|---|
Molecular Formula |
C14H19ClO2S |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
(6-chloro-2-methylhept-5-en-3-yl)sulfonylbenzene |
InChI |
InChI=1S/C14H19ClO2S/c1-11(2)14(10-9-12(3)15)18(16,17)13-7-5-4-6-8-13/h4-9,11,14H,10H2,1-3H3 |
InChI Key |
PPDHVRORRNVCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C(C)Cl)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















